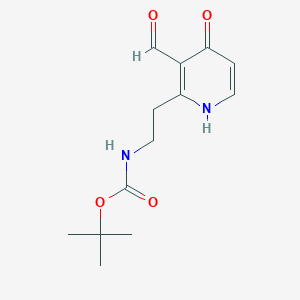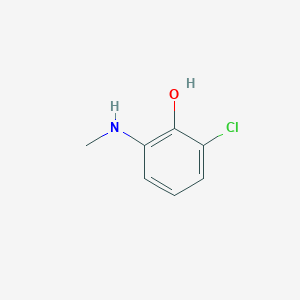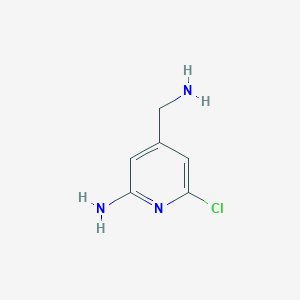![molecular formula C14H19FN2O3 B14834860 Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate](/img/structure/B14834860.png)
Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-acetyl-5-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate include:
Tert-butyl carbamate: A related compound with similar structural features and chemical properties.
3-acetyl-5-fluoroaniline: Another related compound that shares some structural similarities.
Uniqueness
The presence of the tert-butyl group, acetyl group, and fluorophenyl group distinguishes it from other similar compounds and contributes to its distinct properties .
Propriétés
Formule moléculaire |
C14H19FN2O3 |
|---|---|
Poids moléculaire |
282.31 g/mol |
Nom IUPAC |
tert-butyl N-[(3-acetyl-5-fluoroanilino)methyl]carbamate |
InChI |
InChI=1S/C14H19FN2O3/c1-9(18)10-5-11(15)7-12(6-10)16-8-17-13(19)20-14(2,3)4/h5-7,16H,8H2,1-4H3,(H,17,19) |
Clé InChI |
BQCXXUBCBIEZHK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)F)NCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



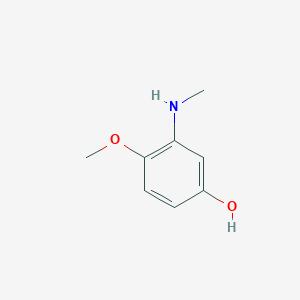
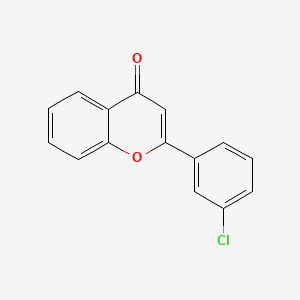


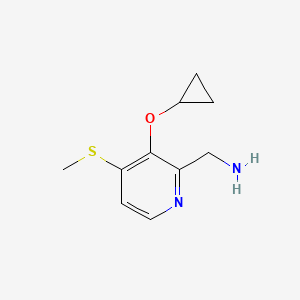
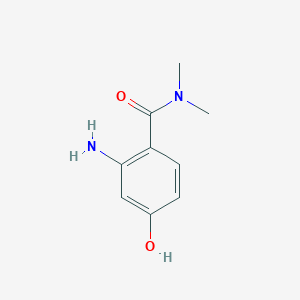

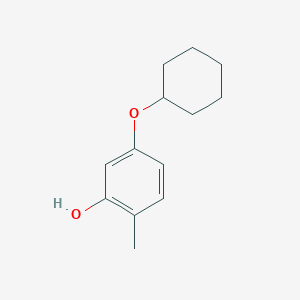
![Ethyl [(1-cyano-2-phenylethyl)amino]acetate](/img/structure/B14834858.png)

